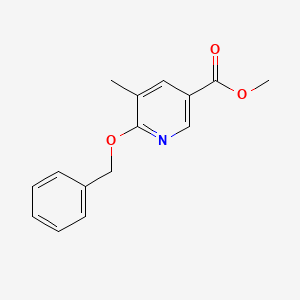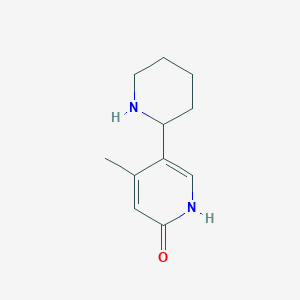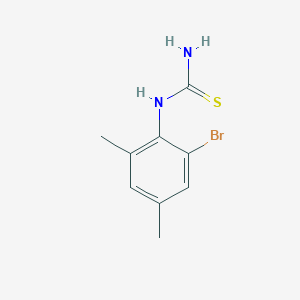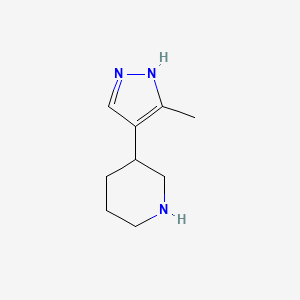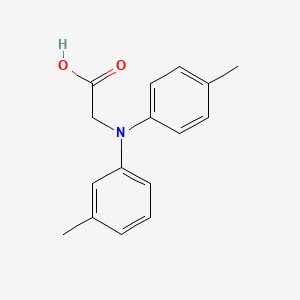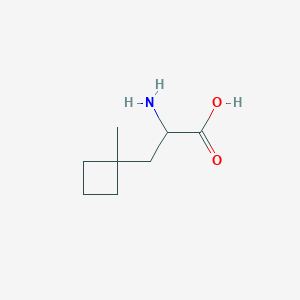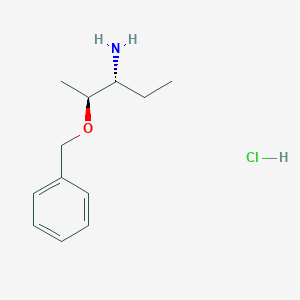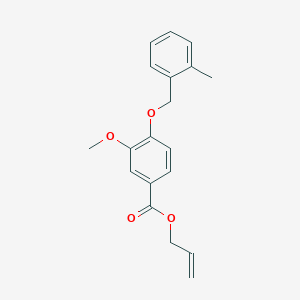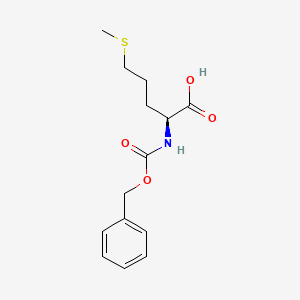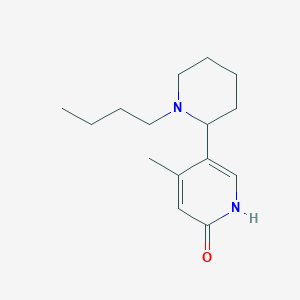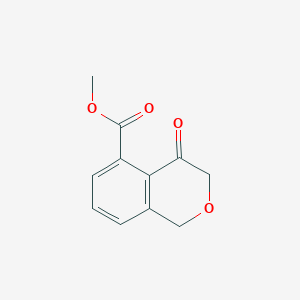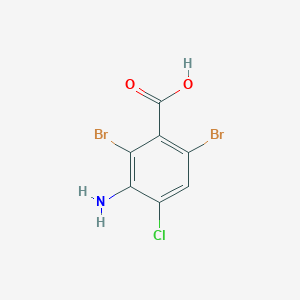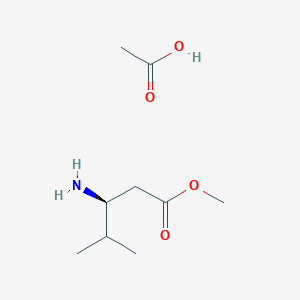
(S)-Methyl 3-amino-4-methylpentanoate acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 3-amino-4-methylpentanoate acetate is a chemical compound with the molecular formula C9H19NO4 and a molecular weight of 205.25 g/mol It is an ester derivative of 3-amino-4-methylpentanoic acid, which is a chiral molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-4-methylpentanoate acetate typically involves the esterification of (S)-3-amino-4-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 3-amino-4-methylpentanoate acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitrile derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 3-amino-4-methylpentanoate acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-Methyl 3-amino-4-methylpentanoate acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of the active amino acid. This process can modulate various biochemical pathways and exert physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Methyl 3-amino-4-methylpentanoate acetate: The enantiomer of the compound with different stereochemistry.
Ethyl 3-amino-4-methylpentanoate acetate: An ester derivative with an ethyl group instead of a methyl group.
Methyl 3-amino-4-methylhexanoate acetate: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness
(S)-Methyl 3-amino-4-methylpentanoate acetate is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. This makes it a valuable compound for studying stereoselective processes and developing chiral drugs .
Eigenschaften
CAS-Nummer |
679789-27-6 |
|---|---|
Molekularformel |
C9H19NO4 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
acetic acid;methyl (3S)-3-amino-4-methylpentanoate |
InChI |
InChI=1S/C7H15NO2.C2H4O2/c1-5(2)6(8)4-7(9)10-3;1-2(3)4/h5-6H,4,8H2,1-3H3;1H3,(H,3,4)/t6-;/m0./s1 |
InChI-Schlüssel |
QONVRSYYBGLKDN-RGMNGODLSA-N |
Isomerische SMILES |
CC(C)[C@H](CC(=O)OC)N.CC(=O)O |
Kanonische SMILES |
CC(C)C(CC(=O)OC)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


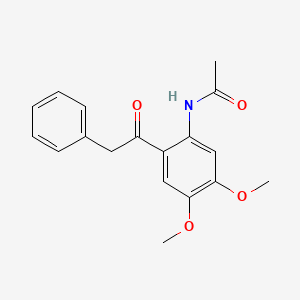
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)
